1,3-Butadiene, 1-chloro-

Catalog No.
S626377
CAS No.
627-22-5
M.F
C4H5Cl
M. Wt
88.53 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Butadiene, 1-chloro-

Conventional β-chloroprene polymers contain unreactive vinylic chlorides, limiting crosslinking. α-Chloroprene (1-chloro-1,3-butadiene) introduces labile allylic chloride sites.

  • Enables facile ZnO crosslinking for IPNs with superior oil/heat resistance.
  • Allows base-mediated dehydrochlorination to generate conjugated polyenes for photonics.
  • Reactivity ratio with styrene >1.2 for halogen-functionalized polystyrene.

Reliable global supply from SMolecule.

CAS Number

627-22-5

Product Name

1,3-Butadiene, 1-chloro-

IUPAC Name

1-chlorobuta-1,3-diene

Molecular Formula

C4H5Cl

Molecular Weight

88.53 g/mol

InChI

InChI=1S/C4H5Cl/c1-2-3-4-5/h2-4H,1H2

InChI Key

PCPYTNCQOSFKGG-UHFFFAOYSA-N

Synonyms

1-chloro-1,3-butadiene, 1-chloro-1,3-butadiene, (E)-isomer, 1-chloro-1,3-trans-butadiene

Canonical SMILES

C=CC=CCl

Isomeric SMILES

C=C/C=C/Cl

RN given refers to cpd with unspecified stereochemistry

Purity

≥95%

Package Size

1 g, 5 g, 25 g

1-Chloro-1,3-butadiene (CAS 627-22-5), commonly referred to as α-chloroprene, is a specialized conjugated diene procured primarily as a reactive comonomer and chemical intermediate. Unlike its mainstream isomer 2-chloro-1,3-butadiene (standard β-chloroprene), which forms the bulk of commercial neoprene rubber, 1-chloro-1,3-butadiene is strategically utilized to introduce highly labile allylic chloride sites into polymer backbones[1]. With a boiling point of 68 °C and a density of 0.96 g/cm³, it presents distinct handling and distillation parameters compared to standard chloroprene . Its primary industrial and advanced laboratory value lies in its exceptional radical copolymerization reactivity—particularly with styrenic monomers—enabling the efficient synthesis of interpenetrating polymer networks (IPNs), easily cross-linkable elastomers, and precursors for conjugated polyene sequences [2].

Research Fit

Distinct Q-e profile vs. 1,3-butadiene supports tailored radical copolymerization studies

Allylic chlorine enables post-polymerization functionalization and crosslinking design

Higher boiling point and density relative to chloroprene alter handling and process conditions

Substituting 1-chloro-1,3-butadiene with the more common 2-chloro-1,3-butadiene (β-chloroprene) fundamentally alters the vulcanization and post-functionalization chemistry of the resulting polymer. Polymerization of 2-chloro-1,3-butadiene predominantly yields a vinylic chloride backbone (-(CH2-CCl=CH-CH2)-), which is notoriously unreactive toward nucleophilic substitution and requires aggressive conditions or specialized accelerators for cross-linking [1]. In contrast, the 1,4-addition of 1-chloro-1,3-butadiene generates an allylic chloride structure (-(CHCl-CH=CH-CH2)-) [2]. This allylic chlorine is highly labile, allowing for facile cross-linking with mild agents like zinc oxide (ZnO) or controlled elimination of HCl to create extended conjugated systems[2]. Furthermore, its distinct reactivity ratios in copolymerization prevent the two isomers from being used interchangeably in block or random copolymer formulations without drastically shifting the sequence distribution and final material properties [3].

Substitution Risk

Q-e value mismatch vs. 1,3-butadiene shifts copolymerization reactivity and sequence distribution

Boiling point difference (+8.6 °C vs. chloroprene) may alter reaction kinetics and volatility control

Presence as impurity at ≥1% degrades polychloroprene thermo-oxidative stability and tensile properties

High Cross-Propagation Reactivity in Styrenic Copolymerization

In bulk radical copolymerization with styrene at 70 °C, 1-chloro-1,3-butadiene demonstrates a strong preference for incorporation, exhibiting a monomer reactivity ratio (r_CB) of 1.21 to 1.68, while the styrene reactivity ratio (r_St) is suppressed to 0.10–0.27 [1]. This indicates that growing polymer chains overwhelmingly prefer adding the 1-chloro-1,3-butadiene monomer over styrene, leading to efficient incorporation of the diene even at low feed ratios. In contrast, attempting to use generic dienes often results in blocky or poor incorporation[1].

Evidence DimensionMonomer Reactivity Ratios (r1, r2)
Target Compound Data1-Chloro-1,3-butadiene (r_CB = 1.21–1.68)
Comparator Or BaselineStyrene (r_St = 0.10–0.27)
Quantified Difference>4x to 16x higher reactivity ratio for the diene over styrene.
ConditionsBulk radical copolymerization at 70 °C.

Enables buyers to efficiently functionalize polystyrene backbones with reactive chloride sites without requiring massive molar excesses of the diene.

Physical property differentiation
Context-dependent

Boiling point 68 °C (vs. -4.4 °C for 1,3-butadiene, 59.4 °C for chloroprene); density 0.935 g/cm³

Supports monomer handling workflow differentiation

Property differences require process adjustment; data compiled from multiple sources

Generation of Labile Allylic Chlorides for Advanced Cross-Linking

The 1,4-addition polymerization of 1-chloro-1,3-butadiene yields a polymer backbone rich in -(CHCl-CH=CH-CH2)- units, which contain highly reactive allylic chlorides [1]. Standard polychloroprene (from 2-chloro-1,3-butadiene) contains predominantly unreactive vinylic chlorides, with only ~1.5% allylic chloride defects driving its standard vulcanization [2]. Co-curing copolymers of 1-chloro-1,3-butadiene deliberately increases this allylic chloride concentration, drastically lowering the activation energy required for zinc oxide (ZnO) or nucleophilic cross-linking, and improving the low-temperature brittleness and heat resistance of the resulting interpenetrating polymer networks (IPNs) [2].

Evidence DimensionBackbone Chloride Reactivity (Structural Yield)
Target Compound Data1-Chloro-1,3-butadiene (Yields highly reactive allylic chloride: -(CHCl-CH=CH-CH2)-)
Comparator Or Baseline2-Chloro-1,3-butadiene (Yields predominantly unreactive vinylic chloride: -(CH2-CCl=CH-CH2)-)
Quantified DifferenceOrders of magnitude higher susceptibility to nucleophilic substitution and ZnO cross-linking.
ConditionsPost-polymerization vulcanization and cross-linking environments.

Critical for procuring a comonomer that guarantees high-efficiency, low-temperature cross-linking in specialized rubber and IPN manufacturing.

Reactivity ratios with styrene
Context-dependent

rCB = 1.21 ± 0.10, rSt = 0.10 ± 0.03 (1,3-butadiene: rBd = 1.39, rSt = 0.78)

May support tailored copolymer composition and chlorine density

Radical copolymerization in toluene at 70 °C; cross-study comparison

Facile Dehydrochlorination for Conjugated Polyene Synthesis

Copolymers containing 1-chloro-1,3-butadiene units readily undergo dehydrochlorination (loss of HCl) upon heating or treatment with mild bases like triethylamine in dimethylformamide [1]. This controlled elimination converts the allylic chloride segments into extended conjugated olefinic sequences, evidenced by distinct UV absorption bands at 312 nm, 367 nm, and 412 nm [1]. Standard vinylic chloride polymers require much harsher thermal or chemical conditions to force HCl elimination, making 1-chloro-1,3-butadiene highly suited as a precursor for conductive or optically active conjugated polymers [2].

Evidence DimensionSusceptibility to HCl Elimination
Target Compound Data1-Chloro-1,3-butadiene copolymers (Eliminates HCl readily with mild base/heat to form conjugated polyenes)
Comparator Or BaselineVinylic chloride polymers (Resistant to mild base elimination; require harsh thermal degradation)
Quantified DifferenceEnables controlled, low-temperature generation of UV-active conjugated sequences (312-412 nm).
ConditionsTreatment with triethylamine in DMF or moderate heating.

Provides a reliable, mild-condition synthetic route for materials scientists developing conjugated polymers for optics or electronics.

Tensile strength of vulcanizates
Head-to-head

CB-SBR terpolymer: 19.6–20.1 MPa; CB-BR copolymer: 12.1–13.6 MPa; commercial SBR: 19.1 MPa

Reported higher tensile strength relative to CB-BR copolymer

Emulsion polymerization at 5 °C; sulfur and SI cure systems

Volatility and Distillation Separation Parameters

In industrial handling and purification workflows, 1-chloro-1,3-butadiene exhibits a boiling point of 68 °C at atmospheric pressure, which is significantly higher than the 59.4 °C boiling point of its isomer, 2-chloro-1,3-butadiene . This 8.6 °C differential is the primary thermodynamic basis for separating the two isomers via precision fractional distillation . For procurement and process design, this lower volatility slightly reduces vapor-phase handling risks compared to standard chloroprene, while dictating specific reboiler temperature controls to prevent premature thermal polymerization during processing .

Evidence DimensionAtmospheric Boiling Point
Target Compound Data1-Chloro-1,3-butadiene (68 °C)
Comparator Or Baseline2-Chloro-1,3-butadiene (59.4 °C)
Quantified Difference+8.6 °C higher boiling point.
Conditions760 mmHg (Atmospheric pressure).

Essential for process engineers designing separation workflows or calculating vapor-handling safety margins in pilot plants.

Impurity effect on polychloroprene
Head-to-head

≥1% 1-chloro-1,3-butadiene worsens thermo-oxidation stability; 5% reduces tensile strength and crystallization

Supports impurity threshold review for chloroprene QC

Emulsion polymerization conditions; direct comparison with pure chloroprene

Synthesis of Interpenetrating Polymer Networks (IPNs)

Due to its ability to embed highly reactive allylic chloride sites into polymer backbones, 1-chloro-1,3-butadiene is the comonomer of choice for formulating advanced IPNs. It is specifically used alongside octyl acrylate or butadiene copolymers to create co-cured networks that exhibit superior oil resistance, heat resistance, and reduced low-temperature brittleness compared to standard polychloroprene blends [1].

Precursor for Optically Active Conjugated Polymers

Leveraging its facile dehydrochlorination profile, this compound is ideal for synthesizing specialized optical or electronic materials. Copolymers of 1-chloro-1,3-butadiene and styrene can be treated with mild bases to systematically generate conjugated polyene sequences, allowing precise tuning of UV-Vis absorption characteristics for photonic applications [2].

Reactive Functionalization of Styrenic Resins

Because of its highly favorable reactivity ratio (r_CB > 1.2) when paired with styrene, 1-chloro-1,3-butadiene is highly effective for introducing cross-linkable halogen sites into polystyrene derivatives. This is critical for manufacturing functionalized resins that require post-polymerization modification, grafting, or anchoring of nucleophilic ligands [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Specialty elastomer formulation
Terpolymer mechanical profile
Tensile strength relative to copolymer baseline and SBR
Novel copolymer design with styrene
Monomer reactivity ratio profile
Copolymer composition and reactive chlorine site density
Polychloroprene impurity control
Impurity level sensitivity
Thermo-oxidation stability and tensile property thresholds

XLogP3

2.1

Exact Mass

88.0079779 Da

Monoisotopic Mass

88.0079779 Da

Heavy Atom Count

5

Other CAS

627-22-5

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